(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Overview
Description
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one is a natural triterpenoid compound isolated from the plant Cimicifuga acerina . It belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic properties, including anti-inflammatory and cytotoxic effects .
Scientific Research Applications
Antioxidant and Antiproliferative Activities
Dahurinol, identified in Angelica dahurica, has been studied for its antioxidant and antiproliferative activities. Research has found that compounds from A. dahurica, including dahurinol, exhibit moderate DPPH• scavenging activity and strong ABTS•+ scavenging activity. These compounds also showed significant inhibition on cancer cells like HepG2, indicating potential as natural antioxidants and cancer prevention agents in functional foods (Bai et al., 2016).
Inhibition of Nitric Oxide Production
Another study highlighted the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophage cells by compounds isolated from the roots of Angelica dahurica, which included new ester coumarins like dahurinol. This suggests its potential application in reducing inflammation (Yang et al., 2017).
Potential in Treating Obesity and Fatty Liver
Angelica dahurica, which contains dahurinol, has been evaluated for its effects on obesity and fatty liver in mice. The study found that A. dahurica could reduce white-fat weight and decrease cholesterol and triglyceride concentrations in the liver, indicating its potential in managing obesity and fatty liver diseases (Lu et al., 2016).
Impact on Lipid Metabolism
The compounds in A. dahurica, including dahurinol, have been shown to regulate lipid metabolism. Proteins related to lipid metabolism and transport were affected, indicating the potential of dahurinol in lipid metabolism regulation and as a novel approach to combat fatty liver and obesity (Lu et al., 2016).
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one is primarily isolated from natural sources, specifically from the roots of Cimicifuga acerina . The extraction process involves several steps, including solvent extraction, chromatographic separation, and crystallization to obtain pure dahurinol. The detailed synthetic routes and reaction conditions for the industrial production of dahurinol are not extensively documented in the literature.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in dahurinol, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the dahurinol molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of dahurinol include oxidizing agents
Properties
IUPAC Name |
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-14-17(23(32)26(4,5)34)35-22-21(16)27(6)12-13-30-15-29(30)11-10-20(31)25(2,3)18(29)8-9-19(30)28(27,7)24(22)33/h16-23,31-32,34H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21+,22-,23-,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYDIBVHPZYML-PIHBKODKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1C3(CCC45CC46CCC(C(C6CCC5C3(C2=O)C)(C)C)O)C)C(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](O[C@@H]2[C@H]1[C@]3(CC[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@H]5[C@@]3(C2=O)C)(C)C)O)C)[C@H](C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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